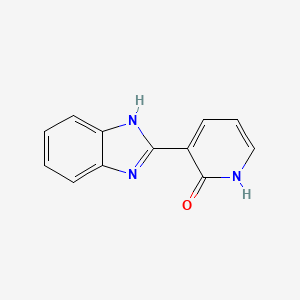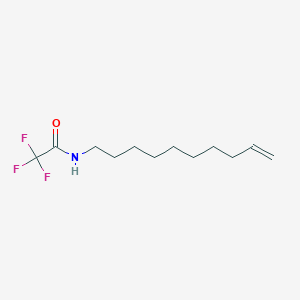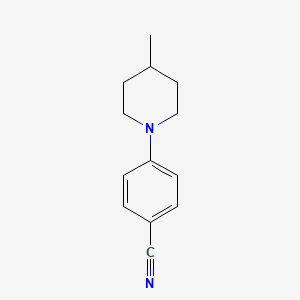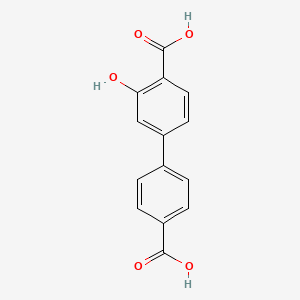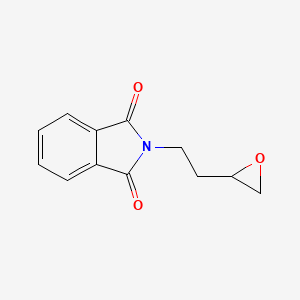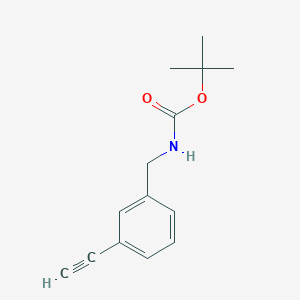![molecular formula C13H19NO5S B3060857 L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- CAS No. 918330-61-7](/img/structure/B3060857.png)
L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-
描述
L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-, commonly known as M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe, is a modified peptide with a sulfonyl group attached to the phenyl ring. This compound has been extensively studied for its potential use in various scientific research applications.
作用机制
M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe exerts its biological effects by binding to specific receptors or enzymes in the body. For example, M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to bind to the angiotensin-converting enzyme (ACE) and inhibit its activity, leading to a reduction in blood pressure. M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has also been shown to bind to the peroxisome proliferator-activated receptor gamma (PPARγ) and activate its anti-inflammatory and insulin-sensitizing effects.
Biochemical and Physiological Effects:
M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
2. Antioxidant: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to scavenge reactive oxygen species (ROS) and reduce oxidative stress.
3. Insulin Sensitizing: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to improve insulin sensitivity and glucose uptake in adipocytes.
实验室实验的优点和局限性
One of the main advantages of using M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe in lab experiments is its high purity and stability. M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe can be easily synthesized and purified using SPPS and HPLC, respectively. However, one of the limitations of using M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe is its relatively high cost compared to other peptides.
未来方向
There are several future directions for the use of M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe in scientific research, including:
1. Development of Novel Therapeutic Agents: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe can be used as a lead compound for the development of novel therapeutic agents for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Elucidation of Mechanisms of Action: Further studies are needed to elucidate the mechanisms of action of M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe and its specific targets in the body.
3. Optimization of
科学研究应用
M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been used in various scientific research applications, including:
1. Cancer Research: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (formation of new blood vessels).
2. Neurodegenerative Diseases: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Cardiovascular Diseases: M-Tyr-Ile-Val-NH-CH2-C6H4-4-OMe has been shown to improve endothelial function and reduce blood pressure, making it a potential therapeutic agent for cardiovascular diseases such as hypertension and atherosclerosis.
属性
IUPAC Name |
(2S,3S)-2-[(4-methoxyphenyl)sulfonylamino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-4-9(2)12(13(15)16)14-20(17,18)11-7-5-10(19-3)6-8-11/h5-9,12,14H,4H2,1-3H3,(H,15,16)/t9-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMMVJFPYHFMZ-CABZTGNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368382 | |
| Record name | L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918330-61-7 | |
| Record name | L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



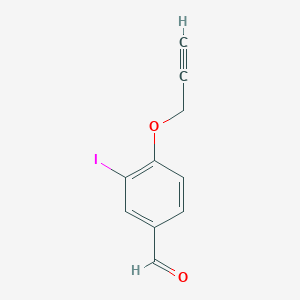
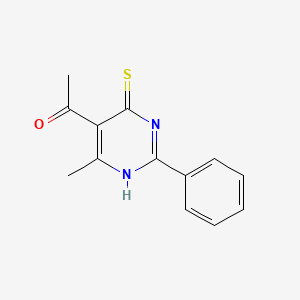

![Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B3060777.png)
![(E)-N-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B3060778.png)
![6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B3060779.png)

